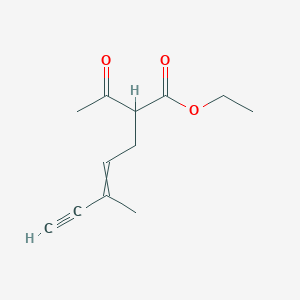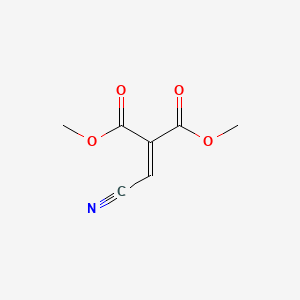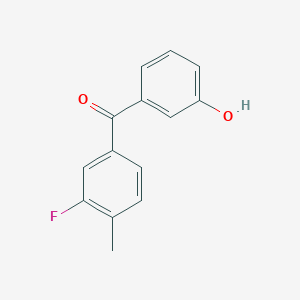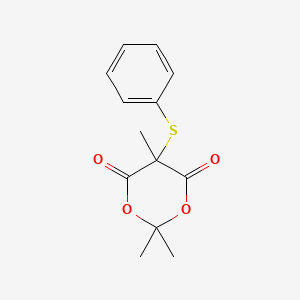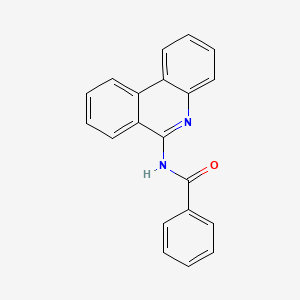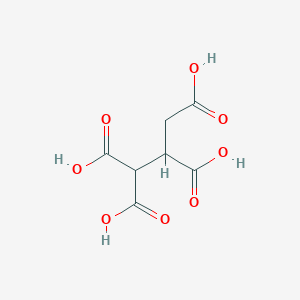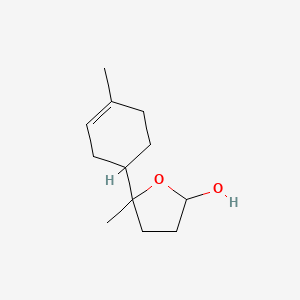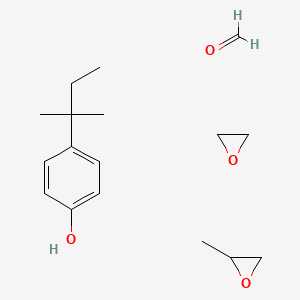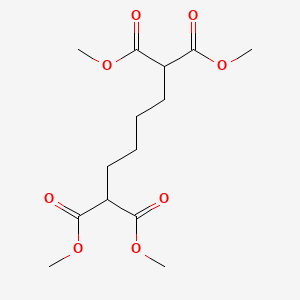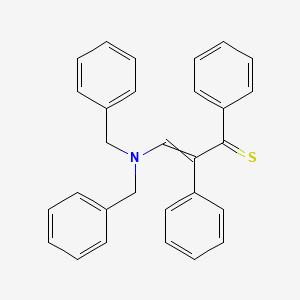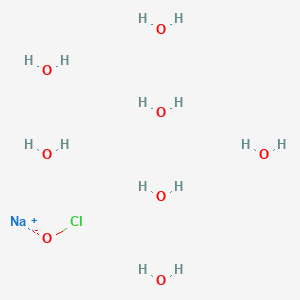
Sodium hypochlorite heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hypochlorite heptahydrate is a chemical compound with the formula NaOCl·7H₂O. It is a hydrated form of sodium hypochlorite, which is commonly known as bleach. This compound is widely used for its disinfectant and bleaching properties. This compound appears as a pale greenish-yellow crystalline solid and is known for its strong oxidizing capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hypochlorite heptahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2 \text{NaOH} \rightarrow \text{NaOCl} + \text{NaCl} + \text{H}_2\text{O} ] The resulting sodium hypochlorite solution is then crystallized to form the heptahydrate .
Industrial Production Methods: Industrially, sodium hypochlorite is produced by the Hooker process, which involves the electrolysis of brine (sodium chloride solution). The chlorine gas generated during electrolysis is then reacted with sodium hydroxide to produce sodium hypochlorite. The solution is subsequently cooled and crystallized to obtain this compound .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent.
Decomposition: In warm or concentrated solutions, sodium hypochlorite decomposes into sodium chloride, oxygen gas, and water.
pH Dependence: In acidic environments, sodium hypochlorite forms hypochlorous acid, which is a potent disinfecting agent.
Common Reagents and Conditions:
Major Products Formed:
Chlorine Gas: Released when sodium hypochlorite reacts with acids.
Chloramines: Formed when sodium hypochlorite reacts with ammonia.
Scientific Research Applications
Sodium hypochlorite heptahydrate has a wide range of applications in various fields:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in laboratories for disinfection and sterilization purposes.
Medicine: Utilized in endodontics for root canal irrigation due to its antibacterial properties.
Industry: Commonly used in water treatment, bleaching, and surface disinfection.
Mechanism of Action
Sodium hypochlorite exerts its effects through several mechanisms:
Antimicrobial Action: Reacts with fatty acids and amino acids, leading to the formation of chloramines that disrupt cellular metabolism.
Oxidative Action: Chlorine in the solution acts as a strong oxidant, inhibiting essential bacterial enzymes and causing irreversible oxidation of SH groups.
Saponification: Acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol, reducing surface tension.
Comparison with Similar Compounds
Sodium hypochlorite heptahydrate can be compared with other hypochlorites and related compounds:
Sodium Chlorite (NaClO₂): Used as a disinfectant and in water treatment.
Sodium Chlorate (NaClO₃): Primarily used as a herbicide and in the production of chlorine dioxide.
Calcium Hypochlorite (Ca(OCl)₂): Commonly used in swimming pool disinfection and water treatment.
Uniqueness: this compound is unique due to its high hydration level, which provides stability and ease of handling compared to its anhydrous form .
Properties
CAS No. |
64131-03-9 |
|---|---|
Molecular Formula |
ClH14NaO8 |
Molecular Weight |
200.55 g/mol |
IUPAC Name |
sodium;hypochlorite;heptahydrate |
InChI |
InChI=1S/ClO.Na.7H2O/c1-2;;;;;;;;/h;;7*1H2/q-1;+1;;;;;;; |
InChI Key |
NNDAWPBPJYHVAE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



